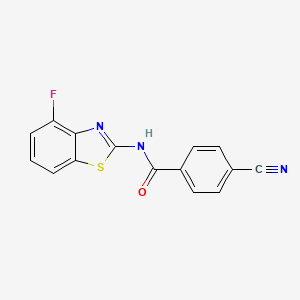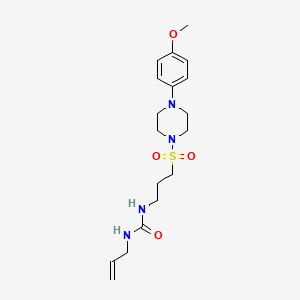
1-Allyl-3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)urea is a complex organic compound featuring a urea core substituted with an allyl group and a sulfonyl-linked piperazine moiety
Mechanism of Action
Target of Action
The primary targets of 1-Allyl-3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)urea are alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are significant targets for various neurological conditions treatment .
Mode of Action
This compound interacts with its targets, the alpha1-adrenergic receptors, resulting in changes that affect the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This interaction is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The action of this compound affects the pathways associated with alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The affected pathways have downstream effects associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound impact its bioavailability . In silico docking and molecular dynamics simulations, along with ADME calculations, have identified promising lead compounds .
Result of Action
The molecular and cellular effects of this compound’s action include changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . These changes are significant in the treatment of various neurological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)urea typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-(4-methoxyphenyl)piperazine through the reaction of 4-methoxyaniline with ethylene glycol in the presence of a catalyst.
Sulfonylation: The piperazine intermediate is then sulfonylated using a sulfonyl chloride derivative to introduce the sulfonyl group.
Urea Formation: The sulfonylated piperazine is reacted with an isocyanate derivative to form the urea linkage.
Allylation: Finally, the compound is allylated using an allyl halide under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 1-Allyl-3-(3-((4-(4-hydroxyphenyl)piperazin-1-yl)sulfonyl)propyl)urea.
Reduction: Formation of 1-Allyl-3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)propyl)urea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Allyl-3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with piperazine receptors.
Industry: Potential use in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
1-Allyl-3-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)urea: Lacks the methoxy group, which may affect its binding properties.
1-Allyl-3-(3-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)propyl)urea: Contains a chloro group instead of a methoxy group, potentially altering its reactivity and biological activity.
Uniqueness: 1-Allyl-3-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)urea is unique due to the presence of the methoxy group, which can influence its electronic properties and interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O4S/c1-3-9-19-18(23)20-10-4-15-27(24,25)22-13-11-21(12-14-22)16-5-7-17(26-2)8-6-16/h3,5-8H,1,4,9-15H2,2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHGGVQOWBNVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
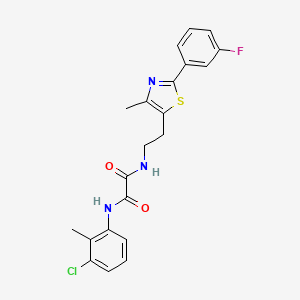
![4-[(3-Chlorobenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2626033.png)
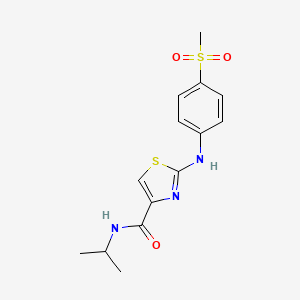
![N-(3-methoxypropyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2626036.png)
![(1R)-1-[3-Fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2626037.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2626040.png)
![N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2626041.png)
![(5E)-5-({4-[(4-bromophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2626043.png)
![N-(3-acetylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2626044.png)
![4-(2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl)-4-oxobutanoic acid](/img/structure/B2626046.png)
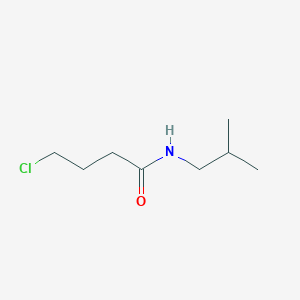

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2626051.png)
